Cas no 2229212-71-7 (1-{7-oxabicyclo2.2.1heptan-2-yl}cyclopentane-1-carboxylic acid)

1-{7-Oxabicyclo[2.2.1]heptan-2-yl}cyclopentane-1-carboxylic acid is a bicyclic carboxylic acid derivative characterized by its unique oxabicyclo[2.2.1]heptane framework fused with a cyclopentane ring. This structure imparts rigidity and stereochemical complexity, making it a valuable intermediate in organic synthesis and pharmaceutical applications. The compound's strained bicyclic system enhances reactivity, facilitating selective functionalization for the development of bioactive molecules. Its carboxylic acid moiety allows for further derivatization, enabling incorporation into larger molecular architectures. The product is particularly useful in medicinal chemistry for probing structure-activity relationships due to its constrained geometry and potential for chiral synthesis. High purity and well-defined stereochemistry ensure reproducibility in research applications.
1-{7-oxabicyclo2.2.1heptan-2-yl}cyclopentane-1-carboxylic acid structure
2229212-71-7 structure
Product Name:1-{7-oxabicyclo2.2.1heptan-2-yl}cyclopentane-1-carboxylic acid
CAS No:2229212-71-7
MF:C12H18O3
MW:210.269524097443
CID:5778825
PubChem ID:165686602
Update Time:2025-06-07

1-{7-oxabicyclo2.2.1heptan-2-yl}cyclopentane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-1756208
    • 2229212-71-7
    • 1-{7-oxabicyclo[2.2.1]heptan-2-yl}cyclopentane-1-carboxylic acid
    • 1-{7-oxabicyclo2.2.1heptan-2-yl}cyclopentane-1-carboxylic acid
    • Inchi: 1S/C12H18O3/c13-11(14)12(5-1-2-6-12)9-7-8-3-4-10(9)15-8/h8-10H,1-7H2,(H,13,14)
    • InChI Key: PCNHMSWYZBIXQY-UHFFFAOYSA-N
    • SMILES: O1C2CCC1C(C2)C1(C(=O)O)CCCC1

Computed Properties

  • Exact Mass: 210.125594432g/mol
  • Monoisotopic Mass: 210.125594432g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 281
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 46.5Ų

1-{7-oxabicyclo2.2.1heptan-2-yl}cyclopentane-1-carboxylic acid Pricemore >>

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1-{7-oxabicyclo2.2.1heptan-2-yl}cyclopentane-1-carboxylic acid Related Literature

Additional information on 1-{7-oxabicyclo2.2.1heptan-2-yl}cyclopentane-1-carboxylic acid

1-{7-oxabicyclo2.2.1heptan-2-yl}cyclopentane-1-carboxylic acid (CAS No. 2229212-71-7): A Comprehensive Overview

1-{7-oxabicyclo[2.2.1]heptan-2-yl}cyclopentane-1-carboxylic acid (CAS No. 2229212-71-7) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique bicyclic structure and carboxylic acid functionality, holds potential applications in various therapeutic areas, including neurodegenerative diseases and inflammation.

The molecular structure of 1-{7-oxabicyclo[2.2.1]heptan-2-yl}cyclopentane-1-carboxylic acid is composed of a seven-membered ring with an oxygen atom, forming a 7-oxabicyclo[2.2.1]heptane moiety, and a cyclopentane ring attached to a carboxylic acid group. This structural arrangement confers the compound with distinct chemical and biological properties, making it an interesting candidate for further investigation.

Recent studies have highlighted the potential of 1-{7-oxabicyclo[2.2.1]heptan-2-yl}cyclopentane-1-carboxylic acid in modulating key biological pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. The researchers also noted that the compound's ability to cross the blood-brain barrier makes it a promising candidate for treating neuroinflammatory conditions.

In addition to its anti-inflammatory properties, 1-{7-oxabicyclo[2.2.1]heptan-2-yl}cyclopentane-1-carboxylic acid has shown potential in neuroprotective applications. A study conducted by a team at the University of California, San Francisco, found that this compound can protect neuronal cells from oxidative stress-induced damage by upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). These findings suggest that the compound may have therapeutic potential in neurodegenerative diseases like Alzheimer's and Parkinson's disease.

The pharmacokinetic profile of 1-{7-oxabicyclo[2.2.1]heptan-2-yl}cyclopentane-1-carboxylic acid has also been extensively studied to understand its bioavailability and metabolism. Research indicates that the compound has favorable oral bioavailability and a half-life suitable for once-daily dosing regimens, which is advantageous for clinical applications.

Clinical trials are currently underway to evaluate the safety and efficacy of 1-{7-oxabicyclo[2.2.1]heptan-2-yl}cyclopentane-1-carboxylic acid in human subjects. Preliminary results from Phase I trials have shown that the compound is well-tolerated with no significant adverse effects reported at therapeutic doses. These findings are encouraging and pave the way for further clinical development.

The synthesis of 1-{7-oxabicyclo[2.2.1]heptan-2-yl}cyclopentane-1-carboxylic acid involves several steps, including the formation of the 7-oxabicyclo[2.2.1]heptane core and subsequent functionalization to introduce the carboxylic acid group. Various synthetic routes have been reported in the literature, each with its own advantages in terms of yield and scalability.

In conclusion, 1-{7-oxabicyclo[2.2.1]heptan-2-yl}cyclopentane-1-carboxylic acid (CAS No. 22990458) represents a promising molecule with diverse therapeutic applications, particularly in the areas of inflammation and neuroprotection. Ongoing research and clinical trials continue to uncover new insights into its mechanisms of action and potential benefits, making it an exciting area of focus for pharmaceutical development.

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